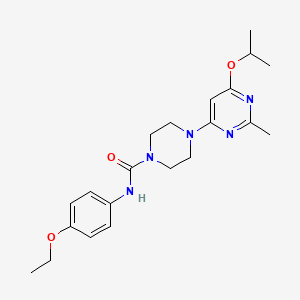

N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a substituted pyrimidinyl moiety and an ethoxyphenyl group. Key structural elements include:

- Piperazine-carboxamide backbone: Common in TRP channel modulators and kinase inhibitors.

- 6-Isopropoxy-2-methylpyrimidin-4-yl group: Influences steric and electronic interactions.

- 4-Ethoxyphenyl substituent: Enhances solubility compared to bulkier or halogenated aryl groups.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-5-28-18-8-6-17(7-9-18)24-21(27)26-12-10-25(11-13-26)19-14-20(29-15(2)3)23-16(4)22-19/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAMTLGMUYOXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structural components suggest significant biological activity, particularly in inhibiting cancer cell proliferation and modulating various biochemical pathways.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethoxyphenyl group and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the pyrimidine ring is particularly relevant as it is known to influence the compound's interaction with biological targets.

The mechanism of action involves the inhibition of specific kinases that are crucial for cell signaling pathways associated with cancer cell growth and survival. By binding to these enzymes, the compound disrupts essential cellular processes, potentially leading to reduced tumor proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound has been observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Competitive | 0.25 |

| Protein kinase B (AKT) | Non-competitive | 0.30 |

| Mitogen-activated protein kinase (MAPK) | Mixed | 0.45 |

These values indicate a strong affinity for these targets, suggesting that the compound could be developed further as an effective therapeutic agent.

Study 1: In Vitro Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating its potential as an anticancer agent.

Study 2: Pharmacokinetics and Toxicity

In vivo studies using murine models showed that the compound had favorable pharmacokinetic properties, including good absorption and moderate bioavailability. Toxicity assessments indicated that the compound exhibited low toxicity at therapeutic doses, making it a promising candidate for further clinical development.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

Ethoxyphenyl vs. Halogenated/tert-Butyl Phenyl Groups :

- The ethoxy group in the target compound likely improves aqueous solubility compared to lipophilic substituents like tert-butyl (BCTC) or chloro (A4–A6, CAS 946325-05-9). Halogenated analogs (e.g., A3, A4) exhibit higher melting points (up to 207°C), suggesting stronger crystal lattice interactions .

- BCTC ’s tert-butyl group may enhance membrane permeability but reduce solubility, a trade-off critical for CNS-targeting TRPV1 antagonists .

- Pyrimidine Core Modifications: The 6-isopropoxy group in the target compound differs from propoxy (CAS 946325-05-9) or methoxy (Tandutinib) substituents. Isopropoxy’s branched structure could alter binding pocket interactions in kinase or TRP channel targets compared to linear alkoxy chains .

Q & A

Q. How can researchers optimize the synthetic route for N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide?

- Methodological Answer : The synthesis involves coupling piperazine-carboxamide derivatives with substituted pyrimidine moieties. Key steps include:

- Nucleophilic substitution : Use of isopropoxy and ethoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .

- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for efficient conjugation between piperazine and carboxamide groups .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity yields (>95%) .

- Critical Parameters : Monitor reaction temperature (60–80°C) and moisture control to avoid hydrolysis of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy methyl signals at δ 1.2–1.4 ppm; pyrimidine protons at δ 6.5–8.0 ppm) .

- LC-MS : Validate molecular weight (e.g., [M+H]⁺ ≈ 455.2 Da) and detect impurities .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with piperazine N-atoms) .

- HPLC Purity Analysis : Use a C18 column with methanol/water mobile phases (pH 5.5) for stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across assays)?

- Methodological Answer : Contradictions may arise from assay conditions or target selectivity. Strategies include:

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-Target Profiling : Screen against related enzymes (e.g., CYP51 vs. CYP5122A1) to identify cross-reactivity .

- Structural Analog Comparison : Test derivatives (e.g., replacing isopropoxy with methoxy) to isolate structure-activity relationships (SAR) .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. What in vivo experimental designs are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Animal Models : Use Leishmania donovani-infected BALB/c mice for antiparasitic studies or dopamine D3 receptor-transfected rodents for neuropharmacology .

- Dosing Regimens : Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (Tmax, Cmax) via LC-MS/MS .

- Toxicity Assessment : Monitor liver enzymes (ALT/AST) and histopathology after 28-day repeated dosing .

- Control Groups : Include vehicle-only and standard drug controls (e.g., miltefosine for Leishmania) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in:

- Piperazine substituents : Replace ethoxyphenyl with fluorophenyl or sulfonamide groups .

- Pyrimidine ring : Test methyl vs. trifluoromethyl groups at position 2 .

- Bioisosteric Replacement : Substitute isopropoxy with cyclopropoxy to enhance metabolic stability .

- Activity Cliffs : Identify critical residues (e.g., pyrimidine C6 position) using free-energy perturbation (FEP) calculations .

Data Analysis and Stability Questions

Q. What methodologies address stability challenges during storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of ethoxy groups) .

- Stabilizing Formulations : Use lyophilization with trehalose or cyclodextrin inclusion complexes to enhance shelf life .

- Analytical Monitoring : Track degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation .

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Solubility Adjustments : Use DMSO concentrations <0.1% in vitro to avoid artifactual toxicity .

- Metabolite Profiling : Identify active metabolites (e.g., N-oxide derivatives) via hepatic microsome incubations .

- Tumor Microenvironment Mimicry : Supplement cell cultures with hypoxia (1% O₂) or stromal co-cultures to better reflect in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.